

Unraveling the Oxygen Evolution Reaction on Nickel Phosphides: A DFT-Driven Comparative Guide

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Compound of Interest

Compound Name: Nickel phosphide

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For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of catalytic reactions is paramount. This guide provides a comparative analysis of the oxygen evolution reaction (OER) mechanism on **nickel phosphides**, drawing upon density functional theory (DFT) studies and supporting experimental data. We delve into competing reaction pathways, compare the catalytic activity of different **nickel phosphide** phases, and discuss the crucial role of surface transformations under operational conditions.

The quest for efficient and cost-effective electrocatalysts for the OER is a cornerstone of renewable energy technologies. **Nickel phosphides** have emerged as a promising class of materials, exhibiting notable catalytic activity.[1] DFT calculations have been instrumental in providing atomic-level insights into the OER mechanism on these materials, helping to elucidate active sites, reaction intermediates, and rate-determining steps.[2][3]

Competing OER Mechanisms: Adsorbate Evolution vs. Lattice Oxygen

Theoretical studies have primarily explored two major pathways for the OER on **nickel phosphides**: the conventional Adsorbate Evolution Mechanism (AEM) and the Lattice Oxygen-mediated Mechanism (LOM).

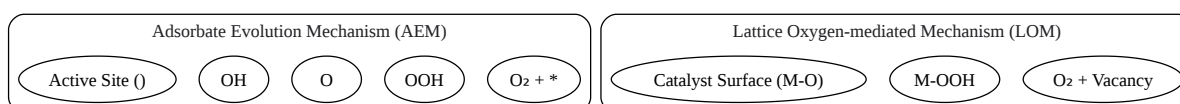
The Adsorbate Evolution Mechanism (AEM) involves a series of four concerted proton-electron transfer steps where oxygen-containing intermediates are sequentially adsorbed onto a single

active site. The generally accepted AEM pathway proceeds as follows:

- OH^- adsorption: $\ast + \text{OH}^- \rightarrow \ast\text{OH} + \text{e}^-$
- $\ast\text{OH}^-$ reaction with OH : $\ast\text{OH} + \text{OH}^- \rightarrow \ast\text{O} + \text{H}_2\text{O} + \text{e}^-$
- $\ast\text{OH}^-$ reaction with O : $\ast\text{O} + \text{OH}^- \rightarrow \ast\text{OOH} + \text{e}^-$
- $\ast\text{OH}^-$ reaction with OOH : $\ast\text{OOH} + \text{OH}^- \rightarrow \ast + \text{O}_2 + \text{H}_2\text{O} + \text{e}^-$

DFT studies on various **nickel phosphide** surfaces have investigated this mechanism in detail. A key finding is that the rate-determining step is often the formation of the $\ast\text{OOH}$ intermediate from $\ast\text{O}$.^{[2][3]}

The Lattice Oxygen-mediated Mechanism (LOM), on the other hand, involves the participation of lattice oxygen atoms from the catalyst itself in the O-O bond formation step. This mechanism is particularly relevant for catalysts that can exhibit lattice oxygen mobility. For certain doped **nickel phosphide** systems, such as those incorporating iron, there is evidence suggesting a shift from the AEM to the LOM pathway, which can lead to enhanced OER kinetics.^[4]



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The Active Site Debate: Nickel vs. Phosphorus

A central question in the study of **nickel phosphide** OER catalysts is the nature of the active site. DFT studies have presented evidence for both nickel and phosphorus sites being active, depending on the specific **nickel phosphide** phase and the reaction conditions.

Some theoretical investigations on Ni_{12}P_5 have shown that water molecules preferentially adsorb on the nonmetallic phosphorus atoms, suggesting that these P sites are the primary active centers for the OER.^{[2][3]} Conversely, other studies, particularly those considering the

in-situ formation of nickel oxyhydroxides on the catalyst surface, propose that nickel atoms are the true active sites where the OER intermediates bind.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Performance Comparison of Nickel Phosphide Phases

The stoichiometry of **nickel phosphides** significantly influences their electronic structure and, consequently, their catalytic activity. DFT calculations have been employed to compare the OER performance of various phases, including Ni_2P , Ni_{12}P_5 , Ni_5P_2 , and Ni_3P .

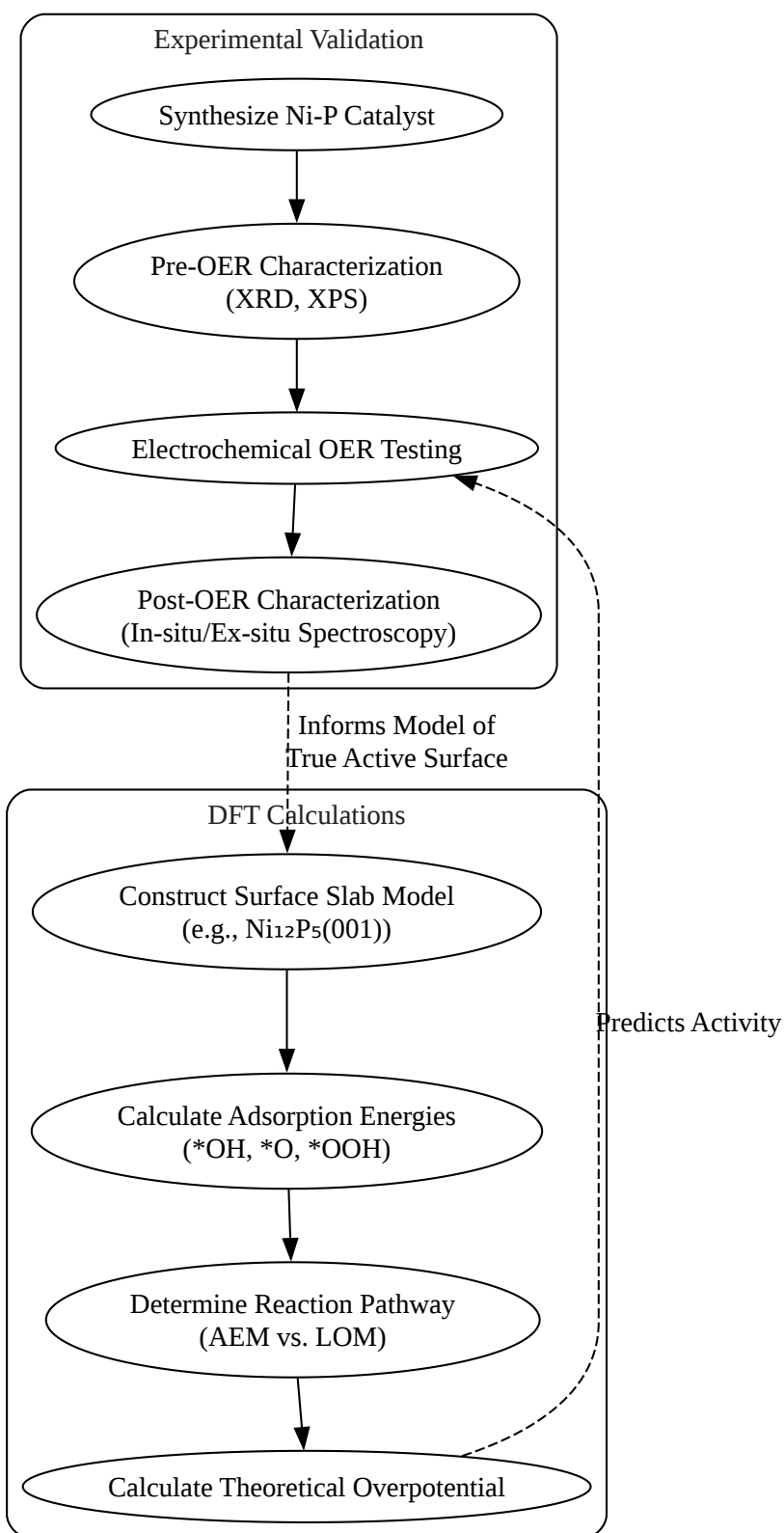
Nickel Phosphide Phase	Calculated OER Overpotential (V)	Rate-Determining Step	Active Site Proposed (DFT)	Reference
Ni_{12}P_5	Lowest among compared phosphides	Formation of OOH	P atom	[2] [3]
Ni_2P	Higher than Ni_{12}P_5	-	P atom	[2] [3]
Ni_5P_2	Higher than Ni_{12}P_5	-	P atom	[2] [3]
Ni_3P	Higher than Ni_{12}P_5	-	P atom	[2] [3]

These theoretical findings suggest that Ni_{12}P_5 exhibits enhanced catalytic activity compared to other **nickel phosphide** phases, which is attributed to its lower theoretical overpotential for the OER.[\[2\]](#)[\[3\]](#)

The Pre-catalyst Role: In-situ Surface Transformation

A critical aspect often highlighted by experimental studies is the dynamic nature of **nickel phosphide** catalysts under OER conditions. Several reports indicate that **nickel phosphides**

are, in fact, pre-catalysts that undergo surface transformation into nickel oxyhydroxides, which are considered the true catalytically active species.[1][7] This transformation is supported by ex-situ and in-situ characterization techniques like X-ray photoelectron spectroscopy (XPS), which reveal changes in the surface composition and oxidation states of nickel and phosphorus after the OER.[8]



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Methodologies: A Glimpse into the Protocols

Computational Details (DFT)

The theoretical insights presented are typically derived from spin-polarized DFT calculations performed using software packages like the Vienna Ab initio Simulation Package (VASP).[\[3\]](#)

Key aspects of the computational setup include:

- **Functionals:** Generalized Gradient Approximation (GGA) with functionals like Perdew-Burke-Ernzerhof (PBE) are commonly used.
- **Van der Waals Corrections:** Methods like the DFT-D3 correction are often included to accurately describe non-covalent interactions.[\[3\]](#)
- **Slab Models:** The catalyst surfaces are modeled using periodic slab models, for instance, the (001) surface of various **nickel phosphides**.
- **Adsorption Energy Calculation:** The adsorption energy (E_{ads}) of an intermediate is calculated as $E_{\text{ads}} = E_{\text{(total)}} - E_{\text{(slab)}} - E_{\text{(adsorbate)}}$, where $E_{\text{(total)}}$ is the total energy of the slab with the adsorbed intermediate, $E_{\text{(slab)}}$ is the energy of the clean slab, and $E_{\text{(adsorbate)}}$ is the energy of the isolated intermediate in the gas phase.
- **Free Energy Calculations:** The Gibbs free energy of the reaction intermediates is calculated to determine the theoretical overpotential, taking into account zero-point energy and entropic contributions.

Experimental Protocols

Experimental validation of the DFT-predicted mechanisms and active sites is crucial. Common techniques include:

- **Catalyst Synthesis:** **Nickel phosphide** nanoparticles can be synthesized through various methods, including one-pot syntheses involving the phosphidation of nickel precursors.[\[1\]](#)
- **Structural and Compositional Characterization:**
 - **X-ray Diffraction (XRD):** To identify the crystalline phases of the synthesized **nickel phosphides**.[\[1\]](#)

- X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation states of Ni and P before and after OER, providing evidence for surface transformations.[1][8]
- Electrochemical Measurements:
 - Linear Sweep Voltammetry (LSV): To measure the OER catalytic activity and determine the overpotential required to reach a specific current density (e.g., 10 mA cm⁻²).
 - Tafel Plots: To evaluate the OER kinetics by determining the Tafel slope.[9][10]
 - Chronoamperometry: To assess the long-term stability of the catalyst.

In conclusion, DFT studies have provided invaluable insights into the OER mechanism on **nickel phosphides**, highlighting the potential roles of both Ni and P active sites and comparing the intrinsic activity of different phosphide phases. However, a comprehensive understanding requires integrating these theoretical models with experimental observations that point towards the dynamic nature of the catalyst surface, which often transforms into a nickel oxyhydroxide layer under operating conditions. Future research will likely focus on multi-scale modeling that can capture these dynamic changes to provide an even more accurate picture of the OER on these promising electrocatalysts.

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